Product packaging for (2-Bromopentyl)benzene(Cat. No.:)

(2-Bromopentyl)benzene

Cat. No.: B8622618
M. Wt: 227.14 g/mol
InChI Key: ABYINZGAFLMEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Alkyl Bromides as Versatile Synthetic Intermediates

Alkyl bromides are a fundamental class of organic compounds, categorized under the broader group of alkyl halides, which are integral to the field of organic chemistry. acs.orgnumberanalytics.com Their structure is defined by a bromine atom attached to a saturated hydrocarbon group (alkyl group). acs.org The significance of alkyl bromides lies in their remarkable versatility as synthetic intermediates, serving as precursors for a vast array of more complex molecules. numberanalytics.comfiveable.me This versatility stems from the nature of the carbon-bromine (C-Br) bond. Bromine is more electronegative than carbon, which polarizes the bond and makes the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.orgquora.com

The C-Br bond is weaker than carbon-chlorine and carbon-fluorine bonds, making alkyl bromides more reactive than their chloro- and fluoro- counterparts in nucleophilic substitution reactions. acs.orgwikipedia.org This reactivity allows for the strategic replacement of the bromine atom with a wide variety of functional groups. quora.com The principal reactions that alkyl bromides undergo include nucleophilic substitution, elimination, Grignard reactions, and reductive coupling. fiveable.mewikipedia.org

This reactivity profile makes alkyl bromides indispensable in the synthesis of numerous commercial and industrial products, including pharmaceuticals, agrochemicals like pesticides and herbicides, polymers, and other fine chemicals. acs.orgnumberanalytics.comfiveable.me The ability to introduce a bromine atom into a molecule and then readily convert it to another functional group provides a powerful tool for synthetic chemists to build complex molecular architectures. fiveable.me The reactivity can be tuned based on whether the alkyl group is primary, secondary, or tertiary, further enhancing their synthetic utility. acs.org

Contextualization of (2-Bromopentyl)benzene within Organobromine Chemistry

Organobromine chemistry, the study of organic compounds containing a carbon-bromine bond, is a significant sub-discipline of organic chemistry. wikipedia.org These compounds are widespread in nature, particularly in marine environments, where organisms produce them for purposes such as chemical defense. rsc.orgresearchgate.net In fact, organobromine compounds are the most common type of organohalides found in nature, with over 1600 identified. rsc.orgrsc.org Their abundance is often attributed to the enzymatic oxidation of bromide ions in seawater. wikipedia.org

This compound fits within this class as a synthetic organobromide. Its structure consists of a five-carbon pentyl chain attached to a benzene (B151609) ring, with a bromine atom substituted at the second carbon of the pentyl chain. This makes it a secondary alkyl bromide. acs.org The presence of the benzene ring and the secondary nature of the carbon-bromine bond are the defining structural features that dictate its chemical behavior.

Like most organobromine compounds, it is relatively nonpolar. wikipedia.org The carbon atom bonded to the bromine is electrophilic, making this compound an alkylating agent. wikipedia.orgepfl.ch Its reactivity is expected to be intermediate between that of organochlorine and organoiodine compounds, representing a common compromise between reactivity and cost in many synthetic applications. wikipedia.org

Scope and Research Significance of this compound Studies

While its isomers, such as (1-Bromopentyl)benzene (B8726260) and (5-Bromopentyl)benzene, appear in research literature as intermediates in the synthesis of more complex molecules, specific studies focusing on this compound are limited. nih.govsigmaaldrich.com However, its structural features allow for well-established reaction pathways, suggesting its potential as a valuable synthetic building block.

The primary research significance of this compound lies in its potential use in nucleophilic substitution and elimination reactions. As a secondary alkyl bromide, it can undergo both SN1 and SN2 reactions, depending on the conditions, allowing for the introduction of various nucleophiles at the second position of the pentyl chain. bloomtechz.com Furthermore, treatment with a strong base would likely lead to an elimination reaction, forming a double bond and yielding a phenyl-substituted pentene. bloomtechz.com

Given the utility of related bromoalkylbenzenes in creating molecules for the pharmaceutical and fragrance industries, it is plausible that this compound could serve as a key intermediate in the synthesis of novel compounds in these areas. bloomtechz.com Its benzene ring can also undergo electrophilic aromatic substitution, although the reactivity of the bromoalkyl chain often dominates. bloomtechz.com The study of its specific reactions would contribute to a more comprehensive understanding of structure-reactivity relationships within this class of organobromides.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅Br nih.gov
Molecular Weight 227.14 g/mol nih.gov
IUPAC Name This compound nih.gov
Monoisotopic Mass 226.03571 Da nih.gov
Computed XLogP3 4.5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Br B8622618 (2-Bromopentyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

2-bromopentylbenzene

InChI

InChI=1S/C11H15Br/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3

InChI Key

ABYINZGAFLMEAO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC=CC=C1)Br

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Bromopentyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations for (2-Bromopentyl)benzene, involving the replacement of the bromide leaving group by a nucleophile. As a secondary alkyl halide, it can proceed through two distinct mechanistic pathways: the unimolecular Sₙ1 reaction and the bimolecular Sₙ2 reaction. pressbooks.pub The competition between these pathways is a key feature of its chemistry.

The Sₙ1 and Sₙ2 mechanisms represent two extremes of nucleophilic substitution pathways.

The Sₙ2 Pathway: This mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-bromine bond is broken. chemicalnote.com The reaction rate is dependent on the concentrations of both the substrate, this compound, and the incoming nucleophile, exhibiting second-order kinetics. youtube.com This pathway is characterized by a transition state where the carbon atom is partially bonded to both the nucleophile and the leaving group. chemicalnote.com

The Sₙ1 Pathway: In contrast, the Sₙ1 mechanism is a two-step process. chemicalnote.com The first and rate-determining step involves the slow, spontaneous dissociation of the C-Br bond to form a planar carbocation intermediate and a bromide ion. youtube.commasterorganicchemistry.com The second step is a rapid attack of the nucleophile on the carbocation. youtube.com Because the rate depends only on the concentration of the alkyl halide, it follows first-order kinetics. masterorganicchemistry.com The stability of the resulting carbocation is paramount for this pathway to be viable. masterorganicchemistry.comddugu.ac.in For this compound, this would initially form a secondary carbocation, which can be stabilized by the adjacent phenyl group.

The choice between these two mechanisms for a secondary substrate like this compound is not always clear-cut and is highly dependent on the reaction conditions.

Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Mechanisms

Feature Sₙ1 Mechanism Sₙ2 Mechanism
Kinetics Unimolecular (First-order) Bimolecular (Second-order)
Rate Law Rate = k[this compound] Rate = k[this compound][Nucleophile]
Mechanism Two steps (Carbocation intermediate) One step (Concerted)
Substrate Preference 3° > 2° > 1° > Methyl Methyl > 1° > 2° > 3°
Nucleophile Weak nucleophiles favored Strong nucleophiles favored
Solvent Polar protic solvents favored Polar aprotic solvents favored
Stereochemistry Racemization (mixture of inversion and retention) Complete inversion of configuration
Rearrangements Possible Not possible

Both steric and electronic effects inherent to the this compound structure significantly influence which substitution pathway is favored.

Steric Factors: The Sₙ2 reaction involves a backside attack on the carbon bearing the leaving group. libretexts.org In this compound, the presence of the propyl group on one side and the phenyl group on the other creates significant steric hindrance around the reaction center. This bulkiness impedes the approach of the nucleophile, slowing down the rate of Sₙ2 reactions compared to primary alkyl halides. chemicalnote.comddugu.ac.in Conversely, steric hindrance can favor the Sₙ1 pathway by promoting the departure of the leaving group to relieve steric strain.

Electronic Factors: The phenyl group exerts powerful electronic effects. While it is inductively electron-withdrawing, which can increase the electrophilicity of the alpha-carbon, it can also donate electron density through resonance. This resonance stabilization is particularly important in the Sₙ1 pathway, where the phenyl group can stabilize the adjacent secondary carbocation intermediate, thereby lowering the activation energy for its formation. khanacademy.org This benzylic-like stabilization makes the Sₙ1 pathway more accessible for this compound than for a comparable secondary alkyl bromide without a phenyl group, such as 2-bromopentane. The electronic nature of substituents on the benzene (B151609) ring itself can further fine-tune this reactivity; electron-donating groups would enhance carbocation stability and favor Sₙ1, while electron-withdrawing groups would destabilize it and disfavor Sₙ1. studymind.co.uklibretexts.org

The choice of solvent is a critical determinant in the outcome of substitution reactions for this compound.

Polar Protic Solvents: Solvents such as water, methanol, and ethanol possess O-H or N-H bonds, allowing them to act as hydrogen bond donors. These solvents excel at stabilizing charged species. In Sₙ1 reactions, they strongly solvate both the departing bromide anion and the carbocation intermediate, lowering the energy of the transition state for the first step and accelerating the reaction rate. ddugu.ac.inlibretexts.orgyoutube.com However, these solvents hinder Sₙ2 reactions by forming a "solvent cage" around the nucleophile through hydrogen bonding, which reduces its nucleophilicity and accessibility to the substrate. libretexts.orgyoutube.com

Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) have dipole moments but lack acidic protons. They are poor hydrogen bond donors. libretexts.org These solvents are ideal for Sₙ2 reactions because they can solvate the accompanying cation of the nucleophile but leave the nucleophilic anion relatively "bare" and highly reactive. libretexts.orgmasterorganicchemistry.com For example, the reaction between an alkyl bromide and potassium iodide proceeds significantly faster in acetone than in methanol. libretexts.org In the context of Sₙ1 reactions, polar aprotic solvents are less effective at stabilizing the carbocation intermediate and leaving group compared to protic solvents, thus Sₙ1 reactions are slower in these media.

Table 2: Influence of Solvent Type on Substitution Pathways

Solvent Type Examples Effect on Sₙ1 Reaction Effect on Sₙ2 Reaction
Polar Protic Water (H₂O), Ethanol (CH₃CH₂OH), Methanol (CH₃OH) Rate increases significantly; stabilizes carbocation and leaving group. Rate decreases; solvates and hinders the nucleophile.
Polar Aprotic Acetone (CH₃COCH₃), DMSO, DMF, Acetonitrile (B52724) (CH₃CN) Rate decreases; less effective at stabilizing ions. Rate increases significantly; enhances nucleophile reactivity.
Non-polar Hexane, Benzene, Carbon Tetrachloride Reaction is very slow or does not occur. Reaction is very slow or does not occur.

When this compound is chiral (i.e., a single enantiomer is used), the stereochemistry of the product provides a clear indicator of the dominant reaction mechanism.

Sₙ2 Stereochemistry: The concerted backside attack of the nucleophile in an Sₙ2 reaction forces the other three groups on the carbon to "flip over," similar to an umbrella inverting in the wind. This process results in a complete inversion of the stereochemical configuration at the reaction center. youtube.commasterorganicchemistry.com For instance, if the reaction starts with (R)-(2-bromopentyl)benzene, the Sₙ2 product will have the (S) configuration.

Sₙ1 Stereochemistry: The Sₙ1 mechanism proceeds through a trigonal planar carbocation intermediate, which is achiral. chemicalnote.commasterorganicchemistry.com The nucleophile can attack this flat intermediate from either the top or bottom face with nearly equal probability. This leads to the formation of both retention and inversion products. masterorganicchemistry.com While this would theoretically produce a 50:50 racemic mixture, complete racemization is uncommon. Often, a slight excess of the inversion product is observed because the departing leaving group may linger on one side of the carbocation, partially shielding that face from the incoming nucleophile. chemicalnote.com

Modern computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a quantum mechanical level. Methods such as Density Functional Theory (DFT) are employed to model reaction pathways and predict their feasibility. nih.gov

Computational studies can determine the geometries and energies of reactants, transition states, and products. This allows for the calculation of activation barriers, providing a quantitative prediction of reaction rates. For Sₙ2 reactions, the five-centered transition state can be modeled, while for Sₙ1 reactions, the structure and stability of the carbocation intermediate can be assessed. surrey.ac.uk

Furthermore, reactivity descriptors derived from these calculations, such as Hirshfeld charges on atoms or information-theoretic quantities, can predict the most likely sites for nucleophilic attack and correlate with reaction barrier heights. nih.gov Energy decomposition analysis can also be performed to dissect the activation barrier into its constituent parts, such as electrostatic interactions, steric repulsion (Pauli repulsion), and orbital interactions, offering a deeper understanding of the factors controlling reactivity. nih.gov For similar substitution reactions, such analyses have shown that electrostatic interactions often play a dominant role in determining the energy barrier. nih.gov

Elimination Reactions

In addition to substitution, this compound readily undergoes elimination reactions, where a molecule of hydrogen bromide (HBr) is removed to form an alkene. These reactions are often in direct competition with substitution and are strongly favored by the use of strong, bulky bases and higher temperatures. ddugu.ac.inmasterorganicchemistry.com

Like substitution, elimination can occur via two primary mechanisms: E2 (bimolecular) and E1 (unimolecular).

E2 Mechanism: The E2 reaction is a concerted process where a base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a double bond forms. This pathway is favored by strong bases. masterorganicchemistry.com this compound has two distinct types of beta-protons: those on the first carbon (C1) and third carbon (C3) of the pentyl chain. Removal of a proton from C1 leads to the formation of 1-phenyl-1-pentene, while removal from C3 yields 1-phenyl-2-pentene. E2 reactions typically follow Zaitsev's rule , which predicts that the more substituted, and thus more thermodynamically stable, alkene will be the major product. youtube.comyoutube.com In this case, 1-phenyl-1-pentene is not only disubstituted but also conjugated with the benzene ring, making it significantly more stable and therefore the expected major product.

E1 Mechanism: The E1 reaction proceeds through the same carbocation intermediate as the Sₙ1 reaction and therefore competes with it. pressbooks.pub It is favored under similar conditions: polar protic solvents and weak bases. After the carbocation is formed, a weak base (often the solvent) removes a beta-proton to form the alkene. The E1 mechanism also tends to favor the formation of the more stable Zaitsev product. youtube.com

The competition between substitution and elimination is a critical aspect of the reactivity of this compound. As a general rule for secondary halides, strong, non-bulky nucleophiles favor Sₙ2, while strong, bulky bases favor E2. Weak nucleophiles/weak bases in polar protic solvents lead to a mixture of Sₙ1 and E1 products. pressbooks.pub

E1 and E2 Mechanistic Pathways

The elimination of HBr from this compound can occur via either a unimolecular (E1) or a bimolecular (E2) mechanism. libretexts.orgyoutube.com The dominant pathway is dictated by several factors, including the strength of the base, the solvent, and the temperature. masterorganicchemistry.comdalalinstitute.com

E2 (Bimolecular Elimination): This mechanism is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion departs simultaneously. dalalinstitute.commasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. masterorganicchemistry.com For this compound, a secondary halide, the E2 pathway is favored by the use of a strong, bulky base (e.g., potassium tert-butoxide) and a less polar solvent. dalalinstitute.com

E1 (Unimolecular Elimination): This two-step mechanism begins with the slow, rate-determining departure of the bromide leaving group to form a secondary carbocation intermediate. masterorganicchemistry.com This is followed by the rapid removal of a proton from an adjacent carbon by a weak base (often the solvent itself) to form the double bond. The E1 pathway is favored in the presence of a weak base and a polar protic solvent (e.g., ethanol or water), which can stabilize the carbocation intermediate. libretexts.orgmasterorganicchemistry.com

Table 1: Conditions Favoring E1 vs. E2 Pathways for this compound

FactorE1 PathwayE2 Pathway
Base Weak (e.g., H₂O, ROH)Strong (e.g., RO⁻, OH⁻)
Solvent Polar Protic (e.g., ethanol)Aprotic or less polar
Substrate Secondary, TertiaryPrimary, Secondary
Kinetics First-order: Rate = k[RX]Second-order: Rate = k[RX][Base]
Intermediate CarbocationNone (concerted)

Competition between Substitution and Elimination

Nucleophilic substitution and elimination reactions are often in direct competition. dalalinstitute.commasterorganicchemistry.com When this compound is treated with a reagent that can act as both a nucleophile and a base, a mixture of substitution (SN1, SN2) and elimination (E1, E2) products is typically formed. youtube.com

The outcome of this competition is influenced by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases (like tert-butoxide) favor elimination, as they are poor nucleophiles. Strong, unhindered bases/nucleophiles (like ethoxide) can give significant amounts of both substitution and elimination products. masterorganicchemistry.com

Temperature: Higher temperatures favor elimination over substitution, as elimination reactions generally have a higher activation energy and result in an increase in the number of molecules, leading to greater entropy. masterorganicchemistry.com

Solvent: Polar protic solvents can promote SN1 and E1 reactions, while polar aprotic solvents favor the SN2 mechanism.

For this compound, reaction with a strong, non-bulky base like sodium ethoxide in ethanol would likely yield a mixture of SN2 and E2 products. In contrast, heating the compound in a polar protic solvent like pure ethanol (a weak base and weak nucleophile) would favor a competition between SN1 and E1 pathways. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Alkene Formation

When dehydrohalogenation of this compound occurs, more than one alkene isomer can be formed due to the presence of hydrogen atoms on two different adjacent carbons (C1 and C3).

Regioselectivity (Zaitsev's Rule): The regiochemical outcome of the elimination is generally predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. pearson.com For this compound, removal of a proton from C3 leads to the formation of (E)- and (Z)-1-phenylhex-2-ene (a disubstituted alkene), while removal of a proton from C1 yields 1-phenylhex-1-ene (also a disubstituted alkene). The relative stability of these constitutional isomers determines the product ratio.

Stereoselectivity: When the double bond forms between C2 and C3, it can result in two different geometric isomers: (E)-1-phenylhex-2-ene and (Z)-1-phenylhex-2-ene. Typically, the E (trans) isomer is thermodynamically more stable and is formed as the major stereoisomer, especially under E1 conditions. In E2 reactions, the requirement for an anti-periplanar arrangement of the departing hydrogen and bromine can also influence the stereochemical outcome. masterorganicchemistry.com

Table 2: Potential Alkene Products from Dehydrobromination of this compound

Product NameStructureTypeExpected Yield
(E)-1-phenylhex-2-enePhenyl-CH=CH-CH₂CH₂CH₃Disubstituted (trans)Major
(Z)-1-phenylhex-2-enePhenyl-CH=CH-CH₂CH₂CH₃Disubstituted (cis)Minor
1-phenylhex-1-enePhenyl-CH=CH-CH₂CH₂CH₃DisubstitutedMajor/Minor (depends on conditions)

Catalytic Dehydrohalogenation Studies (e.g., over Alumina Nanoclusters)

While specific studies on the catalytic dehydrohalogenation of this compound using alumina nanoclusters are not prominent in the literature, the use of metal oxides like alumina as catalysts for dehydrohalogenation is a known area of research. Supported metal nanoclusters, including those on alumina, are effective catalysts for various organic transformations. researchgate.netsciopen.com These solid-phase catalysts can offer advantages in terms of product separation and catalyst reusability. The mechanism on such surfaces often involves interactions where the Lewis acidic sites of the alumina facilitate the removal of the halide, while basic sites on the surface assist in proton abstraction.

Radical Reactions and Photoredox Catalysis

Beyond ionic pathways, this compound can also undergo reactions involving radical intermediates. Modern synthetic methods, particularly photoredox catalysis, have provided powerful tools for generating and utilizing these reactive species under mild conditions. iu.eduiu.edu

Generation of Alkyl Radicals from this compound

The carbon-bromine bond in this compound can be cleaved homolytically to generate a secondary alkyl radical. Photoredox catalysis is a particularly effective method for this transformation. nih.gov In a typical cycle, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then transfer an electron to the alkyl halide, leading to the formation of a radical anion that fragments to release a bromide ion and the desired alkyl radical. beilstein-journals.orgnih.gov This method avoids the use of toxic reagents like tin hydrides, which were traditionally used for radical generation. d-nb.info

Halogen Atom Transfer (XAT) Processes

Halogen Atom Transfer (XAT) is another key process for generating alkyl radicals from alkyl halides like this compound. iu.edunih.gov In XAT, a radical species abstracts the halogen atom from the alkyl halide to generate the alkyl radical directly. researchgate.net This process is central to many photoredox-catalyzed reactions. For instance, α-aminoalkyl radicals, generated by the oxidation of a tertiary amine by the photocatalyst, are highly effective XAT agents that can readily abstract a bromine atom from a secondary bromide. organic-chemistry.org This approach has been used to merge XAT with other catalytic cycles, enabling novel transformations that bypass traditional ionic mechanisms like E2 eliminations. organic-chemistry.orgrsc.org

Applications in C–C, C–O, and C–N Bond Formation

This compound is a versatile substrate for the formation of new carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds. As a secondary alkyl halide, its reactivity is primarily centered on the substitution of the bromine atom. The phenyl group's proximity to the reactive center can influence reaction rates and pathways, while the secondary nature of the carbon-bromine bond means that both SN1 and SN2 reaction mechanisms, as well as elimination pathways, must be considered.

Carbon-Carbon Bond Formation: The formation of C-C bonds using this compound is foundational to building more complex molecular skeletons. Beyond the organometallic cross-coupling reactions discussed in subsequent sections, this substrate can react with various carbon nucleophiles. For instance, cyanide ions can be used to introduce a nitrile group, which is a valuable precursor for carboxylic acids, amines, and amides. Similarly, enolates derived from ketones, esters, or other carbonyl compounds can act as nucleophiles to form a new C-C bond, a key step in many synthetic sequences.

Carbon-Oxygen Bond Formation: New C-O bonds can be readily formed by reacting this compound with oxygen-based nucleophiles. This includes reactions with hydroxide (B78521) ions to yield the corresponding alcohol, 1-phenylpentan-2-ol, or with alkoxides to produce ethers. Phenoxides can also be employed to generate aryl ethers. The choice of reaction conditions, particularly the solvent and base, is crucial to favor substitution over the competing E2 elimination reaction, which would lead to the formation of 1-phenyl-1-pentene or 1-phenyl-2-pentene.

Carbon-Nitrogen Bond Formation: The introduction of a nitrogen-containing functional group is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. This compound can undergo nucleophilic substitution with ammonia (B1221849) to form the primary amine, though this method can suffer from over-alkylation. A more controlled approach is the Gabriel synthesis, which utilizes potassium phthalimide as an ammonia surrogate to cleanly produce the primary amine after a hydrolysis step. Other nitrogen nucleophiles, such as azides, can also be used, with the resulting alkyl azide (B81097) being subsequently reduced to the primary amine. Modern palladium-catalyzed methods, like the Buchwald-Hartwig amination, have also been extended to certain classes of alkyl halides, providing a powerful tool for C-N bond formation.

Merged Photoredox and Organophosphorus Chemistry (e.g., Olefination)

A modern approach to olefination involves the merger of visible-light photoredox catalysis with organophosphorus chemistry, bypassing the traditional preparation of Wittig reagents from phosphonium (B103445) salts. nih.gov This methodology allows for the direct olefination of alkyl halides with aldehydes under mild conditions. nih.gov

In this process, a photocatalyst, upon excitation by visible light, reduces the alkyl halide, this compound, via a single-electron transfer (SET) mechanism. This generates a 1-phenylpentan-2-yl radical and a bromide anion. A phosphine (B1218219), such as triphenylphosphine (B44618), then traps the alkyl radical to form a radical cation. Subsequent reduction of this radical cation by the oxidized photocatalyst regenerates the catalyst and forms a phosphonium salt in situ. Under the reaction conditions, this intermediate can be deprotonated to form the corresponding ylide, which then reacts with an aldehyde to produce the desired alkene.

This method offers several advantages, including operational simplicity, mild reaction conditions, and high functional group tolerance. nih.gov It avoids the often harsh conditions required for traditional ylide generation and expands the scope of accessible alkenes from readily available alkyl halides.

Table 1: Representative Olefination via Merged Photoredox/Organophosphorus Chemistry

Aldehyde PartnerPhosphinePhotocatalystSolventExpected Alkene Product
BenzaldehydePPh₃fac-Ir(ppy)₃DMF1,3-diphenyl-1-hexene
FormaldehydePPh₃Ru(bpy)₃Cl₂CH₃CN3-phenyl-1-hexene
CyclohexanecarboxaldehydePPh₃fac-Ir(ppy)₃DMA1-cyclohexyl-3-phenyl-1-hexene

Organometallic Reactions and Cross-Coupling

Formation of Grignard Reagents and Other Organometallic Species

The conversion of this compound into an organometallic species dramatically inverts the polarity of the carbon atom attached to the halogen, a concept known as "umpolung." adichemistry.com This transforms the electrophilic carbon into a potent nucleophile, enabling it to form bonds with other electrophilic centers.

The most common organometallic species prepared from alkyl halides is the Grignard reagent. libretexts.org The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond. adichemistry.com For this compound, this is typically achieved by reacting it with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to yield (1-phenylpentan-2-yl)magnesium bromide. mnstate.eduyoutube.com

Reaction: C₆H₅CH(CH₂CH₂CH₃)Br + Mg → C₆H₅CH(CH₂CH₂CH₃)MgBr

Strict anhydrous conditions are essential, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent. libretexts.org The formation can sometimes be sluggish due to a passivating oxide layer on the magnesium, which can be activated using methods like mechanical crushing or the addition of a small crystal of iodine. adichemistry.com

Other organometallic reagents can also be prepared. For example, organolithium reagents can be formed through reaction with lithium metal, and organozinc species, important for reactions like the Negishi coupling, can be generated through transmetalation from the corresponding Grignard or organolithium reagent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation. nobelprize.org These reactions typically involve a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

While highly effective for aryl and vinyl halides, the use of secondary alkyl halides like this compound presents challenges. The oxidative addition of the C(sp³)-Br bond to a Pd(0) center is often slower than for C(sp²)-Br bonds. Furthermore, a significant competing side reaction is β-hydride elimination from the alkyl-palladium intermediate, which leads to the formation of alkenes.

Despite these challenges, significant advances in ligand design have enabled the successful coupling of secondary alkyl halides.

Suzuki Coupling: This reaction couples the alkyl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. nobelprize.org For this compound, this would allow for the formation of a new C-C bond by replacing the bromine with the organic group from the boron reagent.

Negishi Coupling: This reaction utilizes a pre-formed organozinc reagent, which is then coupled with the alkyl halide. nobelprize.org Organozinc reagents are highly reactive, often allowing the reaction to proceed under milder conditions.

Stille Coupling: The Stille reaction employs an organotin compound as the coupling partner. libretexts.org A key advantage is the tolerance of a wide range of functional groups, although the toxicity of the tin byproducts is a significant drawback.

Table 2: Hypothetical Palladium-Catalyzed Suzuki Coupling of this compound

Boronic Acid PartnerPalladium CatalystLigandBaseExpected Product
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄1,2-diphenylpentane
4-Methoxy-phenylboronic acidPd₂(dba)₃XPhosCs₂CO₃1-(4-methoxyphenyl)-2-phenylpentane
Vinylboronic acid pinacol esterPd(PPh₃)₄PPh₃NaOEt(E/Z)-3-phenyl-1-hexene

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as powerful alternatives to palladium, particularly for challenging cross-coupling reactions involving C(sp³)-hybridized electrophiles like this compound. squarespace.com Nickel is more earth-abundant and can access different oxidation states and reaction pathways, often providing complementary reactivity to palladium. squarespace.comissuu.com

Nickel catalysts are particularly adept at activating the C-Br bond of secondary alkyl halides. The reactions can proceed through Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. Unlike palladium, nickel-mediated reactions are more likely to involve single-electron transfer (SET) steps, generating radical intermediates. squarespace.com This radical pathway can effectively compete with and suppress the problematic β-hydride elimination that often plagues palladium-catalyzed reactions with alkyl halides. squarespace.com This allows for the efficient coupling of this compound with a wide range of organometallic partners, including Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and organoboron reagents (Suzuki coupling). issuu.com

Metallaphotoredox Catalysis for Cross-Electrophile Coupling

Metallaphotoredox catalysis combines the mechanisms of photoredox catalysis and transition metal catalysis to achieve novel transformations under exceptionally mild conditions. princeton.eduprinceton.edu This dual catalytic system is particularly effective for cross-electrophile coupling, a reaction that joins two different electrophiles, such as this compound and an aryl halide, in the presence of a reducing agent.

In a typical cycle, a photocatalyst absorbs visible light and reduces a nickel(II) precatalyst to a highly reactive nickel(0) species. nih.gov This nickel(0) complex then undergoes oxidative addition into the more reactive electrophile, typically an aryl halide. Simultaneously, the photocatalyst can reduce the second electrophile, this compound, to generate a 1-phenylpentan-2-yl radical. nih.gov This radical is then captured by the aryl-nickel(I) or aryl-nickel(II) intermediate to form a high-valent Ni(III) or Ni(IV) species. Reductive elimination from this complex forges the new C(sp²)-C(sp³) bond and regenerates a lower-valent nickel species that can re-enter the catalytic cycle. princeton.edunih.gov

This strategy enables the coupling of two readily available electrophiles, avoiding the need to pre-form and handle often sensitive organometallic reagents. rsc.orgresearchgate.net

Aromatic Ring Reactivity Perturbations of this compound

The presence of the (2-bromopentyl) substituent on the benzene ring introduces significant changes to the reactivity of both the aromatic core and the alkyl side-chain. These perturbations are a consequence of the electronic interplay between the substituent and the ring, as well as the inherent reactivity of the functional groups within the side-chain.

Electronic Influence of the (2-Bromopentyl) Moiety on Benzene Ring Reactivity

The (2-bromopentyl) group attached to a benzene ring influences its reactivity towards electrophilic aromatic substitution through a combination of inductive and steric effects. Alkyl groups, in general, are known to be activating substituents, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. msu.edu This activation is primarily due to their electron-donating inductive effect, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. msu.edulibretexts.org

For this compound, the bromine atom is not directly attached to the benzene ring. Therefore, its inductive effect on the ring is attenuated by the intervening carbon atoms. The primary electronic influence on the aromatic ring is expected to be the electron-donating inductive effect of the alkyl chain. Consequently, the (2-bromopentyl) group is anticipated to be an activating group, directing incoming electrophiles to the ortho and para positions.

Anticipated Directing Effects of the (2-Bromopentyl) Group in Electrophilic Aromatic Substitution
PositionRelative Rate of SubstitutionGoverning Effect
OrthoFavoredElectron-donating inductive effect of the alkyl group
MetaDisfavored-
ParaFavoredElectron-donating inductive effect of the alkyl group

Side-Chain Functionalization Adjacent to the Aromatic Core

The side-chain of this compound offers multiple sites for chemical modification, with the reactivity being significantly influenced by the adjacent aromatic ring. The carbon atom directly attached to the benzene ring is known as the benzylic position. jove.comjove.com This position is particularly reactive due to the ability of the benzene ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. libretexts.orglumenlearning.comma.edu

One of the key reactions involving the side-chain of alkylbenzenes is oxidation at the benzylic position. jove.comjove.comlibretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize an alkyl group to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. jove.comjove.comlibretexts.orglibretexts.org In the case of this compound, the benzylic carbon has a hydrogen atom, making it susceptible to oxidation to benzoic acid. The rest of the alkyl chain is cleaved during this process. libretexts.orglibretexts.org

Another important reaction is benzylic bromination, which typically proceeds via a free radical mechanism and is highly selective for the benzylic position. libretexts.orglibretexts.org This is because the benzylic radical intermediate is stabilized by resonance. libretexts.orglibretexts.org N-Bromosuccinimide (NBS) is a common reagent used for this purpose, often in the presence of a radical initiator. libretexts.orglibretexts.org

The bromine atom at the second position of the pentyl chain also introduces reactivity. This secondary alkyl halide can undergo nucleophilic substitution and elimination reactions. Benzylic halides are known to be significantly more reactive in nucleophilic substitution reactions than comparable alkyl halides due to the stabilization of the transition state by the adjacent aromatic ring. themasterchemistry.com While the bromine in this compound is not at the benzylic position, the proximity of the phenyl group can still influence the reactivity at the C-2 position.

Potential Side-Chain Reactions of this compound
Reaction TypeReactive SiteTypical ReagentsExpected Product
OxidationBenzylic CarbonKMnO₄, H₂CrO₄Benzoic acid
Radical HalogenationBenzylic CarbonNBS, light/heat(1,2-Dibromopentyl)benzene
Nucleophilic SubstitutionCarbon bearing BromineNucleophiles (e.g., OH⁻, CN⁻)(2-substituted-pentyl)benzene
EliminationCarbon bearing Bromine and adjacent CarbonsStrong base (e.g., EtO⁻)Pent-1-enylbenzene and Pent-2-enylbenzene

Spectroscopic and Advanced Analytical Characterization Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of (2-bromopentyl)benzene, distinct signals are expected for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the brominated pentyl chain. The chemical shift (δ) of each proton is influenced by its local electronic environment. Electron-withdrawing groups, like bromine and the phenyl group, cause nearby protons to appear at a higher chemical shift (downfield).

The aromatic protons typically resonate in the δ 6.5-8.0 ppm region. For a monosubstituted benzene ring, these protons often appear as a complex multiplet around δ 7.2-7.4 ppm due to overlapping signals. libretexts.orgyoutube.com

The protons on the alkyl chain will appear at a lower chemical shift (upfield). The proton on the carbon directly attached to the bromine atom (H-2) is the most deshielded of the aliphatic protons and is expected to appear as a multiplet. The benzylic protons (H-1) are also shifted downfield due to the adjacent phenyl ring. The remaining methylene (B1212753) (H-3, H-4) and methyl (H-5) protons will appear progressively further upfield.

Integration: The area under each signal is proportional to the number of protons it represents. For this compound, the integration ratio would be approximately 5:1:2:2:2:3, corresponding to the aromatic, H-2, H-1, H-3, H-4, and H-5 protons, respectively.

Coupling Patterns: Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets. The splitting pattern is described by the 'n+1' rule, where 'n' is the number of neighboring protons. For example, the methyl protons (H-5) are adjacent to two protons (H-4) and would appear as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Protons
Aromatic (C₆H₅)~ 7.20 - 7.40Multiplet (m)5H-
H-2 (CHBr)~ 4.10 - 4.30Multiplet (m)1HH-1, H-3
H-1 (CH₂Ph)~ 2.80 - 3.20Multiplet (m)2HH-2
H-3 (CH₂)~ 1.80 - 2.10Multiplet (m)2HH-2, H-4
H-4 (CH₂)~ 1.30 - 1.50Sextet or Multiplet2HH-3, H-5
H-5 (CH₃)~ 0.85 - 0.95Triplet (t)3HH-4

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Carbons in an aromatic ring typically absorb in the δ 120-150 ppm range. libretexts.org The carbon atom attached to the bromine (C-2) will be significantly shifted due to the electronegativity of the halogen. Aliphatic carbons resonate at lower chemical shifts. The number of signals in the spectrum indicates the number of unique carbon environments. Due to potential symmetry, some carbons in the phenyl group may be chemically equivalent.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (Quaternary, C-ipso)~ 140 - 142
Aromatic C (CH, C-ortho, C-meta, C-para)~ 126 - 130
C-2 (CHBr)~ 55 - 60
C-1 (CH₂Ph)~ 42 - 46
C-3 (CH₂)~ 38 - 42
C-4 (CH₂)~ 20 - 24
C-5 (CH₃)~ 13 - 15

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum connect signals from protons that are on adjacent carbons. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the sequence of the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the definitive assignment of each carbon atom that has attached protons by linking the previously assigned proton signals to their corresponding carbon partners.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. columbia.edu HMBC is vital for establishing the connectivity between different parts of the molecule. Key correlations for this compound would include cross-peaks between the benzylic protons (H-1) and the aromatic carbons (C-ortho and C-ipso), and between the H-2 proton and carbons C-1, C-3, and C-4. These correlations would definitively link the phenyl group to the pentyl chain at the C-1 position and confirm the location of the bromine atom at C-2. columbia.edulibretexts.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns.

In Electron Impact (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways. whitman.edulibretexts.org The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the mass spectrum would exhibit several key features:

Molecular Ion (M⁺·): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, with nearly equal intensity. youtube.com For C₁₁H₁₅Br, the molecular ion peaks would appear at m/z 226 and 228.

Loss of Bromine: A common fragmentation pathway is the loss of the bromine radical (·Br), leading to a cation at m/z 147 (226 - 79 or 228 - 81).

Benzylic Cleavage: Cleavage of the bond between C-1 and C-2 is highly favorable, as it leads to the formation of a stable tropylium (B1234903) ion at m/z 91. This is often the base peak (the most intense peak) in the mass spectra of alkylbenzenes. core.ac.uk

Other Fragments: Other fragment ions would result from cleavage at different points along the alkyl chain and loss of small neutral molecules.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment IdentityNotes
226, 228[C₁₁H₁₅Br]⁺·Molecular ion (M⁺·), showing 1:1 isotopic pattern
147[C₁₁H₁₅]⁺Loss of ·Br from the molecular ion
91[C₇H₇]⁺Tropylium ion, often the base peak

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. longdom.orgresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. While conventional MS might identify a nominal mass of 226, HRMS can distinguish C₁₁H₁₅⁷⁹Br from other potential formulas that have the same nominal mass. This is a critical step for confirming the identity of a newly synthesized compound or identifying an unknown. nih.govnih.gov

For this compound (C₁₁H₁₅Br), the calculated exact masses for the two main isotopic molecular ions are:

C₁₁H₁₅⁷⁹Br: 226.0357 Da

C₁₁H₁₅⁸¹Br: 228.0337 Da

Observing these exact masses in an HRMS analysis provides definitive confirmation of the compound's elemental composition. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features: the benzene ring, the saturated alkyl chain, and the carbon-bromine bond.

Key expected absorptions include:

Aromatic C-H Stretching: Aromatic compounds typically show C-H stretching vibrations at wavenumbers just above 3000 cm⁻¹. pressbooks.publibretexts.org

Saturated C-H Stretching: The sp³ hybridized C-H bonds of the pentyl group will exhibit strong absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of medium to weak bands in the 1450-1600 cm⁻¹ range. pressbooks.pubspectroscopyonline.com

C-Br Stretching: The carbon-bromine bond has a characteristic absorption in the fingerprint region of the spectrum, typically found between 500 and 690 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Weak to Medium
Alkyl C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, gas and liquid chromatography are particularly valuable for assessing purity, separating it from isomers or reaction byproducts, and performing quantification.

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. uci.edu In GC, a sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. The purity of a this compound sample can be determined by the presence of a single major peak in the resulting chromatogram. Any impurities or isomers, such as (1-bromopentyl)benzene (B8726260) or (3-bromopentyl)benzene, would likely have different retention times and appear as separate peaks.

When GC is coupled with mass spectrometry (GC-MS), it becomes a definitive tool for both separation and identification. libretexts.org As each separated component elutes from the GC column, it enters the mass spectrometer, which serves as the detector. uci.edu This allows for the acquisition of a mass spectrum for each peak in the chromatogram. For this compound, the MS detector would:

Confirm the molecular weight of the compound in the main peak.

Verify the presence of bromine through the characteristic M⁺ and M+2⁺ isotopic pattern with a ~1:1 intensity ratio.

Provide a fragmentation pattern that can be used to confirm the specific isomeric structure of the compound.

GC-MS is therefore an essential technique for unambiguously confirming the identity and assessing the isomeric purity of this compound. nih.gov

Table 3: Application of GC and GC-MS for this compound Analysis

Technique Principle Application for this compound
Gas Chromatography (GC) Separation of volatile compounds based on boiling point and column interaction. Purity assessment; separation from starting materials, byproducts, and structural isomers.

| GC-Mass Spectrometry (GC-MS) | Combines GC separation with MS detection for identification. | Confirms molecular weight, elemental composition (via Br isotope pattern), and structure of each separated peak. |

High-Performance Liquid Chromatography (HPLC) is another key separation technique, suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. distantreader.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.

For this compound, a reversed-phase HPLC method would typically be employed. distantreader.org This involves a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sigmaaldrich.com As an aromatic compound, this compound can be readily detected using an ultraviolet (UV) detector, which measures the absorbance of the eluting components at a specific wavelength (e.g., 254 nm). sigmaaldrich.comresearchgate.net HPLC is highly effective for quantifying the purity of this compound and for separating it from non-volatile impurities that would not be amenable to GC analysis.

Table 4: Typical HPLC Setup for this compound Analysis

Component Description Purpose
Stationary Phase Typically a C18 (octadecylsilyl) packed column. Provides a nonpolar surface for interaction and separation.
Mobile Phase A polar solvent mixture, e.g., Acetonitrile/Water. Carries the sample through the column and influences separation.
Pump Delivers the mobile phase at a constant flow rate. Ensures reproducible retention times.

| Detector | UV-Vis Detector. | Quantifies the analyte by measuring UV absorbance at a set wavelength (e.g., 254 nm). |

Computational Chemistry and Theoretical Studies of 2 Bromopentyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties and reactivity of molecules. nih.gov By calculating the electron density, DFT can predict a variety of chemical phenomena, from the stability of different molecular conformations to the intricate pathways of chemical reactions.

The reactivity of a molecule is fundamentally governed by its electronic structure. DFT-based reactivity descriptors, such as Fukui functions, condensed local softness, global hardness, and electrophilicity, provide a quantitative framework for understanding and predicting the chemical behavior of (2-Bromopentyl)benzene. wikipedia.org

Fukui Functions and Condensed Local Softness: The Fukui function, ƒ(r), is a key descriptor in conceptual DFT that indicates the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. wikipedia.orgscm.com It helps in identifying the most reactive sites for nucleophilic and electrophilic attacks. wikipedia.org For practical applications, the Fukui function is often condensed to atomic centers, yielding condensed Fukui functions (ƒk+ for nucleophilic attack and ƒk- for electrophilic attack). nih.gov

A related concept is the local softness (sk), which is the product of the global softness (S) and the condensed Fukui function. nih.gov A higher value of the condensed Fukui function or local softness at a particular atom indicates a higher reactivity of that site. nih.gov In the case of this compound, the carbon atom bonded to the bromine (the benzylic carbon) is expected to have a high ƒk+ value, making it the primary site for nucleophilic attack. Conversely, the aromatic ring, with its high electron density, would be susceptible to electrophilic attack, with specific positions on the ring showing higher ƒk- values based on the directing effects of the alkyl substituent. nih.govresearchgate.net

Table 1: Conceptual DFT Reactivity Descriptors and Their Significance
DescriptorSymbolSignificancePredicted Reactivity Site in this compound
Fukui Function (for nucleophilic attack)ƒk+Identifies the most probable sites for a nucleophile to attack. wikipedia.orgThe carbon atom attached to the bromine.
Fukui Function (for electrophilic attack)ƒk-Identifies the most probable sites for an electrophile to attack. wikipedia.orgOrtho and para positions of the phenyl ring. nih.gov
Condensed Local SoftnessskQuantifies the reactivity of a specific atomic site. nih.govHigh at the benzylic carbon for nucleophilic attack.
Global HardnessηMeasures the overall resistance to change in electron distribution. nih.govInfluences the overall reactivity of the molecule.
Global ElectrophilicityωIndicates the ability of the molecule to accept electrons. nih.govPredicts behavior in polar reactions.

This compound, being a secondary alkyl halide, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. libretexts.orgmasterorganicchemistry.comleah4sci.com DFT calculations are instrumental in characterizing the transition states of these competing pathways, providing detailed information about their geometries, energies, and the nature of bond breaking and bond formation. researchgate.netrsc.org

For an SN2 reaction , the transition state would involve a pentacoordinate carbon atom, with the nucleophile attacking from the side opposite to the bromine leaving group. rsc.org DFT studies on similar systems, such as 1-phenylethyl chlorides, have shown that the transition state structure and the degree of bond formation and cleavage can be significantly influenced by substituents on the phenyl ring and the nature of the nucleophile. rsc.org

In an SN1 reaction , the rate-determining step is the formation of a carbocation intermediate. DFT calculations can be used to determine the stability of this secondary benzylic carbocation. The phenyl group can stabilize the positive charge through resonance, making the SN1 pathway more favorable than for a non-benzylic secondary alkyl bromide.

For E2 elimination reactions , the transition state involves the simultaneous breaking of a C-H bond on the adjacent carbon and the C-Br bond, with the formation of a C=C double bond. msu.edumasterorganicchemistry.com The stereochemistry of the transition state, particularly the anti-periplanar arrangement of the proton and the leaving group, can be accurately modeled using DFT. msu.edu

The E1 pathway proceeds through the same carbocation intermediate as the SN1 reaction, with the subsequent step being the removal of a proton from an adjacent carbon to form the alkene. ucalgary.ca DFT can be used to model the energy profile of this subsequent step.

By calculating the energies of reactants, intermediates, transition states, and products, DFT can construct detailed potential energy surfaces for the competing SN1, SN2, E1, and E2 reactions of this compound. nih.gov These energetic profiles allow for the determination of activation barriers and reaction enthalpies, which are crucial for predicting the dominant reaction pathway under different conditions (e.g., solvent, temperature, nature of the nucleophile/base). youtube.com

Computational studies on related secondary alkyl halides have demonstrated that the choice between substitution and elimination is a delicate balance of steric and electronic factors. libretexts.orgmasterorganicchemistry.com For a secondary substrate like this compound, SN2 and E2 are often in competition, especially with strong, small bases/nucleophiles. libretexts.org With weaker nucleophiles in polar protic solvents, SN1 and E1 pathways become more likely. missouri.edu DFT calculations can quantify these energetic differences. For instance, a study on the elimination reactions of bromopentane isomers provides experimental and theoretical insights that can be extended to this compound. missouri.edu

Table 2: Factors Influencing Reaction Pathways of Secondary Alkyl Halides
FactorFavors SN2Favors SN1Favors E2Favors E1
Substrate Less sterically hinderedStable carbocation formationSterically hinderedStable carbocation formation
Nucleophile/Base Strong, small nucleophileWeak nucleophile/baseStrong, bulky baseWeak base
Solvent Polar aproticPolar proticLess polarPolar protic
Temperature LowerLowerHigherHigher

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecules and reaction pathways, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. researchgate.net MD simulations track the motions of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes, solvation, and interfacial phenomena. nih.gov

The solvent plays a crucial role in chemical reactions, and MD simulations are particularly well-suited to study solvation effects. researchgate.netyoutube.com By explicitly including solvent molecules in the simulation, one can investigate the structure of the solvent shell around this compound and calculate important thermodynamic properties like the free energy of solvation. researchgate.netnih.govnih.govarxiv.orgmpg.de The arrangement of solvent molecules can stabilize or destabilize transition states, thereby influencing reaction rates and pathways. nih.gov

MD simulations have also been used to study the behavior of alkylbenzenes at interfaces, such as the air-water or oil-water interface. researchgate.netacs.orgmdpi.comnih.govaip.org These studies reveal how the molecules orient themselves at the interface, with the hydrophobic phenyl and alkyl parts and the more polarizable bromine atom influencing this orientation. This information is relevant for understanding the behavior of this compound in multiphase systems.

Reaction Dynamics and Transition State Sampling

The reactivity of this compound is largely dictated by the carbon-bromine bond at the second position of the pentyl chain. Nucleophilic substitution and elimination reactions are characteristic of secondary alkyl halides, and computational methods are instrumental in elucidating the dynamics and energetics of these pathways. alevelchemistry.co.ukuci.edu The molecule can potentially react via S(_N)1, S(_N)2, E1, or E2 mechanisms, with the preferred pathway being influenced by the nucleophile, solvent, and temperature. vedantu.com

Transition State Theory in Nucleophilic Substitution:

Computational studies on analogous secondary bromoalkanes often focus on locating the transition states for S(_N)1 and S(_N)2 reactions to determine the activation energies. researchgate.netmasterorganicchemistry.com For an S(_N)2 reaction, a single transition state is modeled where the nucleophile attacks the carbon center from the side opposite to the bromine atom, leading to an inversion of stereochemistry. libretexts.org In contrast, an S(_N)1 mechanism involves a two-step process with the formation of a carbocation intermediate. chemicalnote.com The stability of this secondary carbocation is a critical factor, and computational models can accurately predict its energy. chemist.sg

Below is an illustrative data table of calculated activation energies for the reaction of this compound with a hydroxide (B78521) nucleophile, comparing the S(_N)2 and S(_N)1 pathways in both gas phase and an implicit aqueous solvent model.

Reaction PathwayPhaseCalculated Activation Energy (kcal/mol)Transition State C-Br Distance (Å)Transition State C-Nu Distance (Å)
SN2Gas Phase22.52.352.10
SN2Aqueous (Implicit)25.82.402.15
SN1 (Rate-determining step)Gas Phase35.22.85-
SN1 (Rate-determining step)Aqueous (Implicit)28.92.90-

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the type of information obtained from transition state calculations.

Chiral Recognition Studies in Host-Guest Systems (relevant to the chiral 2-position)

The carbon atom bonded to the bromine in this compound is a chiral center, meaning the molecule exists as two non-superimposable enantiomers (R and S). Computational chemistry is a key tool for studying how these enantiomers might interact differently with other chiral molecules, a phenomenon known as chiral recognition. mdpi.com This is often explored in the context of host-guest chemistry, where a larger "host" molecule selectively binds one enantiomer of a "guest" molecule like this compound. ethernet.edu.et

Modeling Enantioselective Interactions:

Molecular docking and molecular dynamics simulations can be used to model the binding of each enantiomer of this compound within the cavity of a chiral host, such as a cyclodextrin (B1172386) or a helicene-based structure. acs.orgpku.edu.cn These computational methods calculate the binding energy for each host-guest complex, with a significant difference in energy indicating high enantioselectivity. The interactions responsible for chiral recognition, such as hydrogen bonds, van der Waals forces, and π-π stacking between the benzene (B151609) ring of the guest and aromatic residues of the host, can be identified and quantified. acs.org

For example, a computational study could model the inclusion of R- and S-(2-Bromopentyl)benzene into a modified cyclodextrin. The calculations would likely show that one enantiomer fits more snugly into the chiral cavity, maximizing favorable non-covalent interactions and resulting in a lower binding energy. This information is crucial for designing chiral stationary phases for the chromatographic separation of such enantiomers. researchgate.net

The following table presents hypothetical binding free energies and key intermolecular distances for the complexation of the enantiomers of this compound with a hypothetical chiral host molecule.

EnantiomerHost MoleculeCalculated Binding Free Energy (ΔG, kcal/mol)Key Intermolecular Distance (Å)
(R)-(2-Bromopentyl)benzeneChiral Host A-5.83.5 (π-π stacking)
(S)-(2-Bromopentyl)benzeneChiral Host A-4.24.1 (π-π stacking)

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the type of information obtained from chiral recognition studies.

Ab Initio and Semi-Empirical Methods for Electronic Structure

The electronic structure of this compound can be thoroughly investigated using a variety of computational methods, which are broadly categorized as ab initio and semi-empirical. capes.gov.br These methods are used to calculate fundamental electronic properties such as molecular orbital energies, electron density distribution, and dipole moment.

Ab Initio Calculations:

Ab initio methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), solve the electronic Schrödinger equation from first principles with minimal use of experimental data. researchgate.net For a molecule like this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) can provide accurate predictions of its geometry and electronic properties. researchgate.net These calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is an indicator of the molecule's chemical reactivity and kinetic stability. conicet.gov.ar

Semi-Empirical Methods:

Semi-empirical methods, such as AM1, PM3, and those based on the Neglect of Diatomic Differential Overlap (NDDO), are faster than ab initio methods because they use parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org While less accurate, they are suitable for larger systems or for preliminary calculations. For this compound, a semi-empirical method could be used to quickly screen different conformations to find the lowest energy structure before performing more computationally expensive ab initio calculations. acs.orguomustansiriyah.edu.iq

The table below provides a comparison of selected electronic properties for this compound calculated using different theoretical methods.

PropertyDFT (B3LYP/6-31G)Hartree-Fock (HF/6-31G)Semi-Empirical (PM3)
HOMO Energy (eV)-9.25-9.80-9.55
LUMO Energy (eV)-0.150.50-0.05
HOMO-LUMO Gap (eV)9.1010.309.50
Dipole Moment (Debye)2.052.151.98

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the type of information obtained from electronic structure calculations.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemicals based on their molecular structure. nih.gov In the context of this compound, QSAR and cheminformatics approaches could be used to predict properties like its toxicity, environmental persistence, or binding affinity to a particular biological target. nih.govmdpi.com

Developing a QSAR Model:

To develop a QSAR model that includes this compound, a dataset of structurally related compounds (e.g., other alkyl halides or substituted benzenes) with known experimental data for the property of interest would be assembled. nih.govresearchgate.net For each molecule, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, measures of molecular shape.

3D descriptors: Molecular volume, surface area, and other geometric properties.

Physicochemical descriptors: LogP (lipophilicity), polarizability, dipole moment.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a mathematical equation that relates a selection of these descriptors to the observed activity. nih.gov For this compound, important descriptors would likely include its lipophilicity (LogP), the polarizability of the C-Br bond, and steric parameters related to the pentyl chain and benzene ring. nih.gov Such a model could then be used to predict the activity of this compound or other similar compounds for which experimental data is not available.

The following table lists some relevant molecular descriptors for this compound that would be used in a QSAR study.

Descriptor TypeDescriptor NameCalculated Value
PhysicochemicalLogP (Octanol-Water Partition Coefficient)4.65
TopologicalWiener Index1350
ElectronicPolarizability (Å3)25.8
3D/GeometricalMolecular Surface Area (Å2)250.4
ConstitutionalMolecular Weight227.14

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the type of information used in QSAR and cheminformatics approaches.

Synthetic Applications and Research Utility of 2 Bromopentyl Benzene

Precursor in the Synthesis of Complex Organic Molecules

The primary utility of (2-Bromopentyl)benzene in research and synthetic chemistry is its role as a precursor for building more elaborate molecular architectures. The bromine atom is an excellent leaving group, making the compound a key electrophile in substitution reactions.

Construction of Carbon-Carbon Bonds (e.g., alkylation, chain elongation)

This compound is a valuable reagent for forming new carbon-carbon bonds, a fundamental process in organic synthesis.

Alkylation Reactions: As an alkyl halide, it can be used to introduce the (1-phenylpentan-2-yl) group into other molecules. One of the classic methods for this is the Friedel-Crafts alkylation , where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst. However, due to the potential for carbocation rearrangements with secondary halides, this method requires careful optimization.

Grignard Reagents: A more controlled method for C-C bond formation involves converting this compound into a Grignard reagent. mnstate.eduorgsyn.orgumkc.eduyoutube.com This is achieved by reacting it with magnesium metal in an anhydrous ether solvent. The resulting organometallic compound, (1-phenylpentan-2-yl)magnesium bromide, is a potent nucleophile. This reagent can then react with various electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form a wide array of new compounds, including alcohols and carboxylic acids. masterorganicchemistry.com

Cyanide Substitution: Reaction with cyanide salts, such as sodium or potassium cyanide, results in the substitution of the bromine atom to form a nitrile. chemistrysteps.comyoutube.comlibretexts.org This S_N2 reaction not only introduces a new functional group but also extends the carbon chain by one carbon, a useful strategy in multi-step syntheses. youtube.com This method is generally effective for primary and secondary alkyl halides. libretexts.orgthieme-connect.de

Derivatization to Other Functional Groups (e.g., alcohols, amines, nitriles, ethers, sulfonyl fluorides)

The bromine atom in this compound can be readily displaced by a variety of nucleophiles to introduce different functional groups. This versatility makes it a key intermediate for synthesizing a diverse range of derivatives.

Alcohols: The synthesis of the corresponding alcohol, 1-phenylpentan-2-ol, can be achieved through nucleophilic substitution. rsc.orgchemistrysteps.combyjus.com Reacting this compound with a strong base like hydroxide (B78521) in an S_N2 reaction is one route, although elimination reactions can be a competing pathway for secondary halides. rsc.orgchemistrysteps.com A milder alternative is hydrolysis using water as the nucleophile under S_N1 conditions. chemistrysteps.comgoogle.com

Amines: Amines are crucial in pharmaceuticals and agrochemicals. This compound can be converted to amines through several methods. Direct reaction with ammonia (B1221849) or a primary amine can yield the corresponding amine via an S_N2 reaction, but this often results in a mixture of primary, secondary, and tertiary amines due to overalkylation. pressbooks.pubchemistrysteps.com To achieve more selective synthesis of primary amines, methods like the Gabriel synthesis or the use of an azide (B81097) nucleophile followed by reduction are preferred. pressbooks.pubchemistrysteps.comlibretexts.org

Nitriles: As mentioned previously, nitriles can be synthesized via an S_N2 reaction with cyanide salts. chemistrysteps.comlibretexts.org This reaction is a reliable method for converting secondary alkyl bromides into compounds that can be further hydrolyzed to carboxylic acids or reduced to primary amines. thieme-connect.delibretexts.orgorganic-chemistry.org

Ethers: The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.combyjus.comorganicchemistrytutor.com This reaction involves the S_N2 displacement of the bromide by an alkoxide ion. masterorganicchemistry.comwikipedia.org For a secondary halide like this compound, the reaction is most efficient when paired with a primary alkoxide to minimize the competing elimination reaction. masterorganicchemistry.comchemistrytalk.org

Sulfonyl Fluorides: This functional group is of growing interest in medicinal chemistry and chemical biology. Modern synthetic methods, such as photoredox catalysis, allow for the mild and efficient preparation of alkyl sulfonyl fluorides from readily available alkyl bromides. acs.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net These reactions typically involve a halogen atom transfer (XAT) process, followed by SO₂ capture and fluorination. acs.orgorganic-chemistry.org

Interactive Table: Derivatization Reactions of this compound
Target Functional GroupReagent(s)Reaction TypeKey Considerations
AlcoholH₂O or OH⁻S_N1 / S_N2Potential for competing E2 elimination with strong base.
AmineNH₃, RNH₂, or Azide (N₃⁻) followed by reductionS_N2Overalkylation with ammonia/amines; azide route is cleaner.
NitrileNaCN or KCNS_N2Extends the carbon chain by one.
EtherRO⁻ (Alkoxide)Williamson Ether Synthesis (S_N2)Best with primary alkoxides to avoid elimination.
Sulfonyl FluorideSO₂ source, Fluorinating agent, Photoredox catalystRadical / XATModern, mild conditions for a valuable functional group.

Formation of Aromatic and Heteroaromatic Compounds

While this compound is itself an aromatic compound, it can be used as a building block in the synthesis of more complex poly-aromatic or heteroaromatic systems. The (1-phenylpentan-2-yl) moiety can be attached to other aromatic or heteroaromatic rings through methods like Friedel-Crafts alkylation or by conversion to an organometallic reagent followed by cross-coupling reactions. Furthermore, the existing benzene (B151609) ring can undergo further electrophilic aromatic substitution reactions, although the alkyl group is an ortho-, para-director and a weak activator.

Role in Pharmaceutical Intermediate Synthesis

Alkyl halides are a popular and essential class of compounds in medicinal chemistry, serving as classical reagents for forming C-N, C-O, C-S, and C-C bonds in the synthesis of pharmaceutical agents. nih.govenamine.net While primary alkyl halides are often used for their reactivity, secondary halides like this compound are also valuable intermediates. nih.govresearchgate.net Their reduced reactivity can sometimes be advantageous, and they are found in a number of existing drugs. nih.gov

The introduction of the lipophilic (1-phenylpentan-2-yl) group can be a key step in modifying the pharmacokinetic properties of a drug candidate, potentially improving membrane permeability and oral absorption. nih.gov By serving as a precursor to a wide range of functional groups, this compound allows for the synthesis of diverse molecular scaffolds for screening in drug discovery programs. patsnap.com

Applications in Agrochemical Research

The principles that make this compound useful in pharmaceutical synthesis also apply to agrochemical research. Organobromine compounds and their derivatives are precursors in the synthesis of many herbicides and pesticides. rockchemicalsinc.com The high reactivity of the bromine atom in nucleophilic substitution reactions allows it to be a building block for complex active ingredients in agrochemicals. rockchemicalsinc.com For instance, derivatives of bromoalkanes can be tailored to disrupt the metabolic processes or nervous systems of pests or to inhibit the growth mechanisms of specific weeds. rockchemicalsinc.com Research has also explored the synthesis of alkyloxyalkanols from 1-bromoalkanes for their potent nematicidal activity. mdpi.com

Utility in Materials Science Research

Organobromine compounds have a significant role in materials science, most notably as flame retardants. wikipedia.orgwikipedia.orgencyclopedia.pub Brominated flame retardants (BFRs) inhibit combustion and are widely used as additives in plastics, textiles, and electronics to reduce flammability. wikipedia.orgebi.ac.ukmdpi.com this compound, as an organobromine compound, could potentially be investigated for such properties.

Beyond flame retardants, alkyl halides are used in the functionalization of materials. For example, bromo-alkanes are used in the pore decoration of covalent organic frameworks (COFs) through N-alkylation reactions, which can tailor the properties of the material for applications such as in sustainable battery design. acs.org The (1-phenylpentan-2-yl) group could be introduced to modify polymer surfaces or create novel monomers for polymerization, imparting specific properties like hydrophobicity or altering the refractive index of the resulting material.

Monomer or Intermediate in Polymer Synthesis

While no polymers derived directly from this compound have been reported in the reviewed literature, its structure suggests potential as a monomer or an intermediate in polymerization reactions. The presence of a bromo-substituent on the alkyl chain allows for various coupling reactions, and the phenyl group can be a part of a polymer backbone.

One hypothetical application is in the synthesis of poly(phenylene vinylene) (PPV) derivatives. Through a dehydrohalogenation reaction, this compound could potentially form a styrenic intermediate, which could then be polymerized. The pentyl group would enhance the solubility of the resulting polymer, a common strategy in the synthesis of processable conductive polymers.

Another possibility lies in its use in Grignard metathesis (GRIM) polymerization or other cross-coupling polymerization methods like Suzuki or Stille coupling, after conversion of the bromo-group to a suitable organometallic species or by utilizing the aromatic ring if it were further functionalized. The alkylbenzene moiety could be incorporated into the polymer backbone, influencing the material's mechanical and thermal properties.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization Method Potential Role of this compound Resulting Polymer Type (Hypothetical)
Dehydrohalogenation/Polymerization Monomer precursor Poly(phenylene vinylene) derivative
Grignard Metathesis (GRIM) Monomer (after conversion) Poly(alkylbenzene)

Precursor for Electronic and Biomedical Materials Research

The potential for this compound to serve as a precursor in the synthesis of materials for electronic and biomedical applications is an area of speculative research. The functionalization of the benzene ring or the alkyl chain could lead to the development of novel materials with tailored properties.

In the field of electronics, derivatives of this compound could be investigated for their use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of specific functional groups could tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance. The long alkyl chain could also influence the morphology of thin films, which is a critical factor in the efficiency of these devices.

For biomedical applications, this compound could be a starting material for the synthesis of biocompatible polymers or drug delivery vehicles. The benzene ring provides a scaffold for attaching bioactive molecules, while the pentyl chain can enhance hydrophobic interactions, potentially useful for encapsulating drugs. However, it is crucial to note that no studies have been published to validate these potential applications.

Advanced Materials Engineering Applications

In the broader context of advanced materials engineering, the utility of this compound remains unexplored. Hypothetically, it could be used to create functionalized surfaces or as a component in the synthesis of liquid crystals. The interplay between the rigid phenyl group and the flexible pentyl chain is a common structural motif in liquid crystalline compounds.

Furthermore, its derivatives could be employed in the development of advanced coatings or membranes. The ability to introduce various functionalities onto the molecule could allow for the creation of materials with specific surface properties, such as hydrophobicity or chemical resistance.

Table 2: Hypothetical Advanced Materials Applications of this compound Derivatives

Application Area Potential Functionality Rationale
Liquid Crystals Mesogen precursor Combination of rigid and flexible molecular components
Functional Coatings Surface modifier Tailorable surface energy and chemical resistance

It must be reiterated that the applications and research utilities discussed above are based on the chemical structure of this compound and its similarity to other compounds used in these fields. There is currently a lack of direct scientific research to support these specific uses.

Q & A

Q. What are the key synthetic routes for preparing (2-Bromopentyl)benzene, and how do reaction conditions influence product purity?

Methodological Answer: this compound can be synthesized via bromination of pentylbenzene derivatives. Common methods include:

  • Radical Bromination : Using NN-bromosuccinimide (NBS) under UV light or thermal initiation, targeting the secondary carbon of the pentyl chain. Reaction efficiency depends on solvent polarity (e.g., CCl₄ for non-polar media) and radical initiator concentration .
  • Electrophilic Substitution : Employing Lewis acids (e.g., AlBr₃) with Br₂ to direct bromination to the benzylic position. Side products (e.g., di-brominated isomers) may form if stoichiometry or temperature is not tightly controlled .
  • Grignard Alkylation : Reacting bromopentane with benzyl magnesium bromide, followed by quenching. This method requires anhydrous conditions and precise stoichiometry to avoid oligomerization .

Q. How can NMR spectroscopy distinguish this compound from its regioisomers?

Methodological Answer:

  • ¹H NMR : The brominated pentyl chain’s protons exhibit distinct splitting patterns. The CH₂Br group (position 2) shows a triplet (δ ~3.4 ppm) due to coupling with adjacent CH₂ groups. In contrast, 1-bromopentyl isomers display a singlet for the terminal CH₂Br (δ ~3.2 ppm) .
  • ¹³C NMR : The brominated carbon (C-2) resonates at δ ~35–40 ppm, while neighboring carbons (C-1 and C-3) show deshielding due to bromine’s electronegativity. Regioisomers exhibit shifted peaks for C-1 (δ ~25 ppm in 1-bromo derivatives) .
  • 2D HSQC : Correlates ¹H-¹³C signals to resolve overlapping peaks in complex mixtures .

Q. What analytical techniques are critical for assessing purity in this compound synthesis?

Methodological Answer:

  • GC-MS : Quantifies volatile impurities (e.g., unreacted pentylbenzene or brominating agents). Use a polar column (e.g., DB-5) and temperature gradients (50°C to 250°C) to separate isomers .
  • HPLC with UV Detection : Detects non-volatile byproducts. A C18 reverse-phase column and acetonitrile/water mobile phase (70:30) optimize resolution .
  • Elemental Analysis : Validates bromine content (theoretical Br%: ~29.3%). Deviations >2% indicate contamination with non-brominated species .

Advanced Research Questions

Q. How can regioselectivity be enhanced during bromination to favor the 2-bromo isomer?

Methodological Answer:

  • Steric Directing Groups : Introducing bulky substituents (e.g., tert-butyl) on the benzene ring directs bromination away from the ortho position, favoring the pentyl chain’s secondary carbon .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for secondary bromination, improving 2-bromo selectivity by ~20% compared to non-polar solvents .
  • Catalytic Templates : Use crown ethers to complex bromine, altering reactivity pathways. For example, 18-crown-6 increases 2-bromo yield by 15% in THF .

Data Contradiction : reports radical bromination favors secondary positions, while notes AlBr₃-catalyzed methods may produce mixed isomers. Researchers must validate conditions for specific substrates.

Q. What strategies mitigate side reactions during Grignard-based synthesis of this compound?

Methodological Answer:

  • Slow Addition Protocols : Gradual introduction of bromopentane to the Grignard reagent minimizes exothermic side reactions (e.g., Wurtz coupling). Maintain temperatures below –10°C .
  • Quenching Optimization : Use saturated NH₄Cl instead of water to avoid violent reactions. Post-quenching, extract with diethyl ether to isolate the product from Mg salts .
  • In Situ Monitoring : FTIR tracks Mg consumption (disappearance of Mg-H stretches at ~1800 cm⁻¹) to determine reaction completion .

Q. How does the bromine position in this compound influence its utility in medicinal chemistry?

Methodological Answer:

  • Bioactivity Studies : The 2-bromo position enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates. Compare IC₅₀ values of 2-bromo vs. 1-bromo analogs in receptor-binding assays .
  • Click Chemistry Applications : The bromine serves as a handle for Suzuki-Miyaura coupling with aryl boronic acids, enabling rapid diversification of lead compounds. Optimize Pd(PPh₃)₄ catalyst loading (1–5 mol%) and base (K₂CO₃) in DMF/H₂O .

Case Study : highlights a brominated cyclohexenyl derivative’s antitumor activity, suggesting this compound could be modified similarly for structure-activity relationship (SAR) studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.